An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Trisulfide
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl trisulfide (DMTS) is a volatile organosulfur compound with the chemical formula C₂H₆S₃. It is a subject of increasing interest in various scientific fields, particularly for its role as a potent cyanide antidote. This technical guide provides a comprehensive overview of the known physical and chemical properties of DMTS, including detailed experimental methodologies for their determination. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors related to this compound.
Physical Properties of Dimethyl Trisulfide
The physical characteristics of dimethyl trisulfide are crucial for its handling, formulation, and application in various experimental and therapeutic contexts. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Dimethyl Trisulfide
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆S₃ | [1][2] |
| Molecular Weight | 126.26 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Powerful, alliaceous, garlic-like | [1] |
| Melting Point | -68 °C to -85 °C | [3][4][6] |
| Boiling Point | 165-170 °C @ 760 mmHg; 58 °C @ 15 mmHg | [1][3][6] |
| Density | 1.195 - 1.210 g/cm³ @ 25 °C | [1][3][4] |
| Vapor Pressure | 1.068 mmHg @ 25 °C (estimated) | [1] |
| Flash Point | 51.67 °C (125 °F) | [1][7] |
| Solubility | Very slightly soluble in water (2390 mg/L @ 25°C, est.); Soluble in alcohol, oils, propylene (B89431) glycol, chloroform, and methanol. | [1][4][8] |
| Refractive Index | 1.595 - 1.605 @ 20 °C | [1][4][6] |
| logP (o/w) | 1.926 - 1.94 (estimated) | [1][4] |
Experimental Protocols for Determining Physical Properties
The following sections outline the general experimental methodologies for determining the key physical properties of organic compounds like dimethyl trisulfide.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.
Methodology:
-
A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus.[3][6][9]
-
The sample is heated slowly and uniformly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[6]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[9]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology:
-
A small volume (a few milliliters) of dimethyl trisulfide is placed in a small test tube.[10]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, with the bulb of the thermometer level with the liquid.
-
The assembly is clamped within a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[10]
-
The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise. Air trapped in the capillary tube will slowly bubble out.
-
As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Principle: Based on the ASTM D4052 standard, a digital density meter measures the density of a liquid by relating the period of oscillation of a U-shaped tube to the mass of the sample contained within it.[12][13]
Methodology:
-
The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.
-
The sample of dimethyl trisulfide is injected into the clean, dry oscillating U-tube of the instrument. Care must be taken to avoid the formation of bubbles.[13]
-
The instrument maintains a constant temperature and measures the oscillation period of the U-tube containing the sample.
-
The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period.[14]
Principle: The flask method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L. It involves creating a saturated solution and measuring the concentration of the dissolved substance.[1][4]
Methodology:
-
A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[1]
-
An excess amount of dimethyl trisulfide is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24 hours).[1]
-
The mixture is then allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is taken, ensuring no undissolved DMTS is included, often achieved by centrifugation or filtration.
-
The concentration of dimethyl trisulfide in the aqueous sample is determined using a suitable analytical method, such as HPLC-UV or GC-MS.[4]
Chemical Properties of Dimethyl Trisulfide
The chemical reactivity of dimethyl trisulfide is largely dictated by the presence of the trisulfide linkage (-S-S-S-).
Synthesis
A common laboratory synthesis of dimethyl trisulfide involves the reaction of methanethiol (B179389) with sulfur dichloride.[3]
Reaction: 2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl
Experimental Protocol (General):
-
Methanethiol is dissolved in a suitable inert solvent.
-
Sulfur dichloride is added dropwise to the solution, typically at a controlled low temperature to manage the exothermic reaction.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting mixture is then worked up to isolate and purify the dimethyl trisulfide, which may involve washing to remove HCl and distillation.
Decomposition
Dimethyl trisulfide can undergo thermal decomposition and disproportionation.
-
Thermal Decomposition: Upon heating to around 80 °C, DMTS slowly decomposes into a mixture of dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide.[3] The reactivity is attributed to the relatively weak sulfur-sulfur bonds.
-
Photochemical Decomposition: Exposure to solar radiation can significantly accelerate the decomposition of DMTS in aqueous solutions, proceeding through a radical chain mechanism.[15][16]
Experimental Protocol for Thermal Decomposition (General):
-
A sample of dimethyl trisulfide is placed in a reaction vessel equipped with a temperature controller and a system for analyzing the products (e.g., connected to a GC-MS).
-
The sample is heated to the desired temperature (e.g., 80 °C).
-
Aliquots of the sample or the headspace can be taken at various time intervals and analyzed to monitor the formation of decomposition products like dimethyl disulfide and dimethyl tetrasulfide.
Oxidation
Dimethyl trisulfide can be oxidized, for example, by meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding S-monoxide, CH₃S(O)SSCH₃.[3]
Experimental Protocol for Oxidation (General):
-
Dimethyl trisulfide is dissolved in an appropriate solvent.
-
A solution of the oxidizing agent (e.g., mCPBA) is added gradually to the DMTS solution, often at a reduced temperature to control the reaction rate.
-
The reaction is monitored for the disappearance of the starting material and the formation of the oxidized product using techniques like TLC, GC-MS, or HPLC.
-
Upon completion, the reaction mixture is worked up to isolate and purify the oxidized product.
Analytical Methodologies
Accurate quantification of dimethyl trisulfide is essential for research and development. HPLC-UV and GC-MS are commonly employed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. A UV detector measures the absorbance of the eluting components at a specific wavelength.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 or C8 reversed-phase column is typically employed.
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol (B145695) or acetonitrile) and water is commonly used. For example, a 75%/25% ethanol/water mobile phase can be used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Detection is often performed at a wavelength of 215 nm.
-
Sample Preparation: Samples are appropriately diluted in a suitable solvent and injected into the HPLC system.
-
Quantification: A calibration curve is generated using standards of known DMTS concentrations to quantify the amount in unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.
Experimental Protocol (for analysis in biological matrices):
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Extraction: For biological samples like blood, a sample preparation step such as stir bar sorptive extraction (SBSE) may be used. This involves acid denaturation of the blood sample followed by extraction of DMTS onto a polydimethylsiloxane-coated stir bar.[17]
-
Thermal Desorption: The DMTS is then thermally desorbed from the stir bar into the GC inlet.
-
Column: A nonpolar capillary column, such as a DB-5MS, is suitable for separation.[17]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is used to elute the compounds. For example, an initial oven temperature of 50 °C held for 1 minute, followed by a ramp to 290 °C.
-
Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for DMTS (e.g., m/z 126 and 111) for quantification and confirmation.[17]
Biological Activity and Signaling Pathway
Cyanide Antidote
Dimethyl trisulfide has been identified as a promising antidote for cyanide poisoning.[3][18] Its primary mechanism of action is as a sulfur donor, facilitating the conversion of toxic cyanide (CN⁻) to the much less toxic thiocyanate (B1210189) (SCN⁻).[18][19] This detoxification is primarily mediated by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[20]
Rhodanese-Mediated Cyanide Detoxification Pathway
The detoxification of cyanide by DMTS via the rhodanese pathway is a two-step enzymatic process.
Caption: Rhodanese-mediated detoxification of cyanide by DMTS.
Pathway Description:
-
Sulfur Donation: Dimethyl trisulfide acts as a sulfur donor, providing a sulfur atom to the active site of the rhodanese enzyme.
-
Formation of Enzyme-Sulfur Intermediate: The rhodanese enzyme (E-SH) accepts a sulfur atom from DMTS, forming a persulfide intermediate (E-S-SH). Dimethyl disulfide (DMDS) is formed as a byproduct.
-
Sulfur Transfer to Cyanide: The toxic cyanide ion (CN⁻) then reacts with the rhodanese persulfide intermediate.
-
Formation of Thiocyanate and Enzyme Regeneration: The sulfur atom is transferred from the enzyme to cyanide, forming the much less toxic thiocyanate (SCN⁻), which can be safely excreted. The rhodanese enzyme is regenerated to its active form (E-SH), ready to catalyze another cycle.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for the quantification of dimethyl trisulfide in a biological sample using GC-MS.
Caption: GC-MS workflow for DMTS quantification in biological samples.
Conclusion
This technical guide has provided a comprehensive summary of the physical and chemical properties of dimethyl trisulfide, along with detailed experimental methodologies and relevant biological pathways. The presented data and protocols are intended to support ongoing and future research into the applications of this important organosulfur compound, particularly in the context of its development as a cyanide countermeasure. The structured presentation of this information aims to facilitate its use by researchers, scientists, and drug development professionals.
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